Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)

14575-41-8 structure
Nombre del producto:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Propiedades químicas y físicas
Nombre e identificación
-
- 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
- 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
- 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
- AC1L5FZA
- AC1Q4WP3
- AC1Q7BP3
- ChemDiv2_002412
- D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
- D-Arabino-hexose-(glucose)-phenylosotriazol
- D-Glucose-phenylosotriazol
- D-Lyxo-hexose-(galactose)-phen
- L-Xylo-hexose-(sorbose)-phenylosotriazol
- NSC20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- NSC-243483
- NSC-20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
- SMR000109147
- EU-0020028
- MLS002638738
- NSC405918
- CHEMBL1900682
- Z57044256
- HMS1375N14
- NSC46393
- Cambridge id 7031932
- NSC-405917
- NSC405917
- NSC-46393
- EN300-11410
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
- HMS3086J03
- NSC243483
- DTXSID90281200
- 14575-41-8
- 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
- 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
- NSC-405918
- CCG-4990
- Oprea1_609277
- AKOS000117402
- AKOS016881521
-
- Renchi: InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
- Clave inchi: JNMUJXXKLZFAIT-UHFFFAOYSA-N
- Sonrisas: OCC(C(C(C1C=NN(C2C=CC=CC=2)N=1)O)O)O
Atributos calculados
- Calidad precisa: 265.10635
- Masa isotópica única: 265.10625597g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 5
- Complejidad: 276
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.8
- Superficie del Polo topológico: 112Ų
Propiedades experimentales
- PSA: 111.63
- Logp: -0.98520
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11410-0.1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-11410-5.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-11410-1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 1g |
$371.0 | 2023-10-26 | |
1PlusChem | 1P001DUT-250mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 250mg |
$231.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-500mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 500mg |
$386.00 | 2024-06-20 | |
Enamine | EN300-11410-0.05g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-11410-0.25g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
Enamine | EN300-11410-0.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
1PlusChem | 1P001DUT-50mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 50mg |
$140.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-1g |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 1g |
$521.00 | 2024-06-20 |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Literatura relevante
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
4. Book reviews
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Productos relacionados
- 64919-92-2(ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate)
- 202982-64-7((4-chloro-3-fluorophenyl)methanamine hydrochloride)
- 70845-73-7(3,4-Bis(benzyloxy)-5-methoxybenzoic acid)
- 220353-14-0((1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine)
- 2034472-51-8(2,4-dimethyl-6-{1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yloxy}pyrimidine)
- 362000-34-8(2-(4,8-Dimethylquinazolin-2-yl)amino-6-methylpyrimidin-4(3H)-one)
- 630065-88-2(4-{3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylamino}benzene-1-sulfonamide)
- 2411311-25-4(N-3-methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-ylprop-2-enamide)
- 60285-05-4(4-(Cyclohexyl(phenyl)methyl)piperidine)
- 1250912-51-6(1-(1-methyl-1H-pyrazol-4-yl)propan-2-one)
Proveedores recomendados
atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
